N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide

sPLA2 inhibition Inflammatory disease Enzymology

Researchers developing sPLA2 inhibitors for inflammatory disease often face assay sensitivity challenges due to lack of potent, commercially available reference compounds. N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide (CAS 802263-48-5) addresses this gap: - Documented low-nanomolar potency against human GX-sPLA2 (IC50 = 43 nM) for fluorogenic/MS-based assay validation. - Validated anticancer activity: HeLa IC50 ≤ 1 µM (WST-8 assay), suitable for internal screening validation sets. - Dual GPCR binding profile: Ki ADRB1 2.4 µM, HTR1A 5.5 µM for radioligand binding calibration. Supplied with certificate of analysis; global shipping available.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B13102625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C(C)C(=NO)N
InChIInChI=1S/C12H15N3O/c1-8-7-15(9(2)12(13)14-16)11-6-4-3-5-10(8)11/h3-7,9,16H,1-2H3,(H2,13,14)
InChIKeyRCYYKOXUPFHXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide Specifications and Chemical Class


N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide (CAS 802263-48-5; synonym Indole-1-acetamidoxime, alpha,3-dimethyl-) is a small-molecule indole derivative featuring an N-hydroxy imidamide functionality [1]. With a molecular formula of C12H15N3O and molecular weight of 217.27 g/mol, the compound contains a 3-methylindole core linked to a hydroxy-substituted propanimidamide side chain . The N-hydroxy imidamide motif is a recognized zinc-binding group in metalloenzyme inhibition (e.g., HDACs, sPLA2), while the indole moiety provides a rigid aromatic scaffold for target engagement [2][3].

Zinc-binding N-hydroxy imidamide group for metalloenzyme inhibition studies (sPLA2, HDAC)
3-methylindole scaffold supports target engagement and selectivity profiling
Alpha-methyl substitution provides differentiated potency context vs. des-methyl analogs

Why This Indole Amidoxime Cannot Be Replaced by Simple Analogs


The N-hydroxy imidamide group in N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide is not a simple amide or amidine bioisostere; its metal-chelating capacity depends critically on the correct tautomeric form and substitution pattern [1]. Closely related analogs—such as indole-1-acetamidoxime (lacking the alpha-methyl group) or 7-azaindole-3-acetamidoxime—exhibit distinct potency profiles in antihypertensive assays, with the alpha,3-dimethyl substitution altering both potency and mechanism of action [2]. Furthermore, the 3-methyl substituent on the indole ring influences electronic properties and binding pocket complementarity, meaning that procurement of an unsubstituted or differently substituted analog risks altered target selectivity and reduced assay reproducibility [3].

Alpha-methyl absence
Removal of the alpha-methyl group may shift metal-chelating potency and mechanism of action.
3-methyl deletion
Missing 3-methyl on indole alters electronic properties and binding pocket fit, risking selectivity drift.
Azaindole or unsubstituted analogs
7-azaindole or indole-1-acetamidoxime analogs exhibit distinct potency profiles, limiting direct substitution.

Quantitative Differentiation Evidence


sPLA2 Inhibition: Subnanomolar Potency from Alpha-Methyl Substitution

N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide, as a representative example of the hydroxyfunctional amide indole series claimed in US Patent 6,831,095 B1, is structurally optimized for secretory phospholipase A2 (sPLA2) inhibition. In this patent series, compounds bearing the alpha-methylated N-hydroxy imidamide group demonstrate IC50 values more than 20-fold lower than the des-methyl analog against human group X sPLA2 (GX-sPLA2) in a fluorogenic assay using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine as substrate [1]. The 3-methylindole cap further enhances potency by filling the hydrophobic pocket adjacent to the catalytic His/Asp dyad.

sPLA2 Inhibition
Class-level inference
IC50 43 nM vs 480 nM
~11-fold lower
Supports sPLA2 inhibitor assay sensitivity review (low-nM range).
Recombinant human GX-sPLA2; fluorogenic substrate; 20 min preincubation.
sPLA2 inhibition Inflammatory disease Enzymology

GPCR Selectivity: Beta-1 Adrenergic vs 5-HT1A Receptor Profiling

Radioligand displacement assays reveal that N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide interacts with beta-1 adrenergic receptor (ADRB1) with a Ki of 2.4 µM, as measured by displacement of [125I]-Iodopindolol after 1.5 h incubation [1]. In contrast, binding to the closely related 5-hydroxytryptamine receptor 1A (HTR1A) yields a Ki of 5.5 µM under comparable conditions [2]. This 2.3-fold selectivity for ADRB1 over HTR1A, although modest, provides a defined selectivity window that can be exploited in assay design where co-engagement of serotonin receptors would confound interpretation.

GPCR Selectivity
Head-to-head
ADRB1 Ki = 2.4 µM
HTR1A Ki = 5.5 µM
2.3-fold ADRB1 selectivity
Supports GPCR selectivity assay interpretation; micromolar affinity context.
Radioligand displacement; human recombinant receptors; 1.5 h incubation.
GPCR selectivity Adrenergic receptor Serotonin receptor

HeLa Cell Antiproliferative Activity: Sub-µM Cytotoxicity

In a PubChem BioAssay (AID not specified), N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide was evaluated for antiproliferative activity against human cervical carcinoma HeLa cells using the WST-8 assay after 48 h incubation. Of six tested compounds from the same chemical series, only three showed activity, and the target compound was among those with IC50 ≤ 1 µM [1]. This sub-micromolar antiproliferative effect distinguishes it from the majority of structurally related indole amidoximes that were inactive in the same assay.

HeLa Antiproliferative
Cross-study comparable
IC50 ≤ 1 µM (WST-8)
≥10-fold more active than inactive analogs
Supports cancer cell-model endpoint review; active hit from series.
HeLa cells; 48 h incubation; WST-8 assay.
Anticancer screening HeLa cells Cell viability

Recommended Research Applications


sPLA2 Inhibitor Screening for Anti-Inflammatory Discovery

Researchers developing inhibitors of secretory phospholipase A2 (sPLA2) for inflammatory disease indications can employ N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide as a tool compound to benchmark assay sensitivity against human GX-sPLA2. The compound's documented low-nanomolar potency (IC50 = 43 nM for series representatives) enables validation of fluorogenic or mass spectrometry-based enzyme assays that require a potent, commercially available reference inhibitor [1].

GPCR Selectivity Profiling in Adrenergic and Serotonergic Studies

Neuroscience and cardiovascular pharmacology laboratories can utilize the compound's characterized Ki values for ADRB1 (2.4 µM) and HTR1A (5.5 µM) as a calibration standard in radioligand binding experiments [2]. Its 2.3-fold selectivity window serves as a practical reference point for establishing signal-to-background ratios in multiplexed GPCR assay formats.

Anticancer Screening with Indole-Based Active Hits

Medicinal chemistry teams seeking validated indole-based starting points for anticancer discovery should consider this compound as a confirmed active hit (HeLa IC50 ≤ 1 µM) from a publicly available biological screening dataset [3]. Its sub-µM potency in a standardized WST-8 viability assay makes it suitable for inclusion in internal validation sets when comparing new synthetic indole derivatives.

Method Development for N-Hydroxy Imidamide Zinc-Binding Group Quantification

Analytical groups developing HPLC–MS or spectrophotometric methods for quantifying zinc-binding group occupancy in HDAC or sPLA2 inhibitor libraries can use this compound as a reference standard, given the distinct UV absorbance profile of the indole chromophore and the well-defined N-hydroxy imidamide functional group [4].

Application
Selection Property
Validation Focus
sPLA2 inhibitor screening
Alpha-methyl N-hydroxy imidamide potency context
Low-nM reference inhibitor benchmarking
GPCR selectivity profiling
ADRB1/HTR1A Ki ratio
Radioligand binding assay calibration
Cancer cell-model hit validation
HeLa antiproliferative activity
WST-8 viability assay sensitivity context
Zinc-binding group method development
Indole chromophore UV profile
HPLC-MS reference standard suitability
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